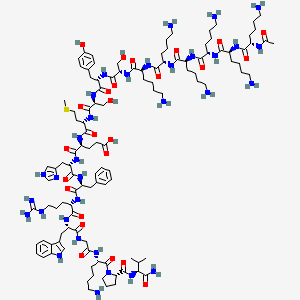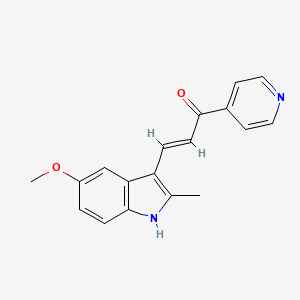
m-PEG6-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of m-PEG6-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, making them ideal targets for the action of this compound.
Mode of Action
This compound is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The NHS ester group in the compound reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its targets and modify their properties.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of this compound in the synthesis of PROTACs allows for the selective degradation of target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) or PROTACs . These molecules have a wide range of applications in biomedical research, particularly in the development of targeted therapy drugs . The ability of this compound to selectively target and modify proteins allows for the precise manipulation of biological systems.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction between the NHS ester group and primary amines occurs efficiently in neutral or weakly alkaline buffers . Additionally, the stability of the compound is affected by temperature, with recommended storage conditions being -20°C for the pure form .
Biochemische Analyse
Biochemical Properties
m-PEG6-NHS ester plays a significant role in biochemical reactions. It contains an NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, leading to stable amide bonds .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The mechanism of action of this compound is based on its ability to form stable amide bonds with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . This property is utilized in the synthesis of ADCs and PROTACs .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are crucial factors in laboratory settings. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to use the reagent immediately after dissolving and not to prepare stock solutions for storage .
Metabolic Pathways
Given its role in the synthesis of ADCs and PROTACs, it may interact with various enzymes and cofactors during the degradation of these molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its hydrophilic PEG spacer, which increases its solubility in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-NHS ester typically involves the reaction of a PEG derivative with an NHS ester. The process begins with the activation of the carboxyl group of the PEG derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated PEG derivative is then reacted with N-hydroxysuccinimide to form the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG6-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient in neutral or slightly basic buffers (pH 7.0-8.0) .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Conditions: Neutral or slightly basic pH, room temperature.
Major Products
The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which enhances the solubility and stability of the conjugated molecule .
Wissenschaftliche Forschungsanwendungen
m-PEG6-NHS ester has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG6-NHS ester: Contains a maleimide group in addition to the NHS ester, allowing for dual reactivity with both amines and thiols.
Maleimide-PEG6-succinimidyl ester: Similar to m-PEG6-NHS ester but includes a maleimide group for additional reactivity.
Uniqueness
This compound is unique due to its non-cleavable PEG linker, which provides stability and solubility to the conjugated molecules. This makes it particularly useful in the synthesis of stable bioconjugates and drug delivery systems .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPLYSZOISNAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













